4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-tert-butyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-21(2,3)15-7-10-17(11-8-15)29(26,27)23-16-9-12-18-19(13-16)28-14-22(4,5)20(25)24(18)6/h7-13,23H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBWXFRFXNYVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number: 922040-80-0) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a sulfonamide group and a benzoxazepine moiety, which are known to confer various biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and available data.
The molecular formula of this compound is , with a molecular weight of approximately 416.54 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4S |
| Molecular Weight | 416.54 g/mol |
| CAS Number | 922040-80-0 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is particularly known for its role in inhibiting carbonic anhydrase and other enzymes involved in metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence pain and inflammatory responses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research demonstrated that derivatives of benzoxazepine compounds showed cytotoxic effects against various cancer cell lines through apoptosis induction.
- Mechanistic Insights : The anticancer activity may be attributed to the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Models : Animal studies showed that administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6 levels.
- Mechanism : It is hypothesized that the compound modulates inflammatory pathways by inhibiting the NF-kB signaling pathway.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the efficacy of various benzoxazepine derivatives against human cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
Study 2: Anti-inflammatory Effects
In a study conducted on murine models of arthritis published in Pharmacology Reports, the administration of related compounds resulted in a significant reduction in paw swelling and histological evidence of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
